Dehydrophenylahistin is a synthetic compound that belongs to a class of compounds known as dehydrophenylahistins. These compounds are characterized by their structural modifications of the natural product phenylahistin, which is derived from certain fungi. Dehydrophenylahistin and its derivatives have gained attention due to their potential biological activities, including anti-cancer properties and effects on cellular processes.
Dehydrophenylahistin is classified as a chemical compound within the broader category of alkaloids. Alkaloids are naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects and are often used in medicine.
The synthesis of dehydrophenylahistin typically involves several key steps, including:
For instance, one common method involves the use of specific reagents that facilitate the formation of double bonds or the introduction of substituents at various positions on the aromatic rings .
The synthesis may also involve multi-step procedures where intermediates are carefully characterized before proceeding to subsequent reactions. This ensures high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and structure of synthesized compounds.
The molecular structure of dehydrophenylahistin features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement can vary depending on the specific derivative being synthesized. Generally, it includes:
Molecular formulae for dehydrophenylahistin derivatives can be represented as , where , , and depend on the specific compound variant. Detailed structural data can be obtained from crystallography studies or computational modeling.
Dehydrophenylahistin can undergo various chemical reactions typical for aromatic compounds, including:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and selectivity of these reactions. For example, using a Lewis acid catalyst can enhance electrophilic substitution reactions on the aromatic rings .
The mechanism of action for dehydrophenylahistin involves its interaction with biological targets at the cellular level. It is believed to exert its effects through:
Data from studies indicate that dehydrophenylahistin may affect pathways related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy .
Dehydrophenylahistin typically exhibits:
Chemically, dehydrophenylahistin is characterized by:
Relevant data regarding these properties can be found in chemical databases and literature reviews focusing on alkaloids and synthetic organic chemistry.
Dehydrophenylahistin has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic agents in oncology and beyond .
Dehydrophenylahistin (ΔPLH) originates from a specialized cyclodipeptide synthase (CDPS)-dependent pathway predominantly found in actinomycetes. These enzymatic pathways generate the core diketopiperazine scaffold—cyclo(L-phenylalanyl-L-histidyl) (cHF)—through an NRPS-independent mechanism. CDPSs utilize aminoacyl-tRNAs as substrates to catalyze peptide bond formation and cyclization, producing the cyclic dipeptide precursor essential for ΔPLH biosynthesis [3] [8]. Actinomycetes such as Streptomyces albulus and Streptomyces noursei harbor gene clusters encoding CDPSs with high specificity for aromatic (Phe) and heterocyclic (His) amino acids. Genomic analyses reveal that these clusters often co-localize with tailoring enzymes (e.g., oxidases, prenyltransferases), forming efficient biosynthetic assembly lines [3] [4].
Table 1: Key CDPS Enzymes in Actinomycete ΔPLH Biosynthesis
CDPS Enzyme | Source Organism | Catalyzed Cyclodipeptide | Biosynthetic Role |
---|---|---|---|
AlbC | Streptomyces noursei | cyclo(Leu-Phe) | Albonoursin scaffold synthesis |
Ndas_1147 | Nocardiopsis dassonvillei | cyclo(Tyr-Tyr) | Nocazine scaffold synthesis |
CDPS-Said5739 | Streptomyces aidingensis | cyclo(Trp-Leu) | cWL/cWF synthesis |
PLH-associated CDPS | Streptomyces albulus | cyclo(His-Phe) | ΔPLH scaffold generation |
Cyclodipeptide oxidases (CDOs) are flavin-dependent enzymes responsible for introducing α,β-unsaturated bonds into the diketopiperazine core. ΔPLH biosynthesis requires a tetra-dehydrogenation at the His-Phe residues, converting phenylahistin to ΔPLH. CDOs function as heteropolymeric complexes (e.g., AlbAB in S. noursei), where a catalytic subunit (CDO-A, ~21 kDa) and a structural subunit (CDO-B, ~11 kDa) assemble into megadalton filaments essential for activity [4] [9]. These enzymes employ FMN cofactors to catalyze stereoselective dehydrogenation using molecular oxygen as the electron acceptor. Structural studies reveal that CDO filaments position substrates optimally for C–H bond cleavage, enhancing catalytic efficiency. The dehydrogenation significantly enhances bioactivity: ΔPLH exhibits >1,000× stronger inhibition of sea urchin embryo cell division than its saturated precursor [1] [6] [9].
Table 2: Biochemical Properties of Characterized CDOs
CDO Complex | Source | Native Substrate | Dehydrogenation Sites | Kinetic Parameters |
---|---|---|---|---|
AlbAB | Streptomyces noursei | cyclo(Leu-Phe) | His β/γ, Phe α/β | kcat: 8.2 min⁻¹ |
Ndas_1146/1147 | Nocardiopsis dassonvillei | cyclo(Tyr-Tyr) | Tyr α/β (both residues) | KM: 42 µM |
KO-23 CDO | Streptomyces albulus | cyclo(His-Phe) | His β/γ, Phe α/β | ΔPLH yield: >95% conversion |
Streptomyces albulus KO-23 serves as a primary biocatalyst for ΔPLH synthesis due to its native enzymatic machinery. This strain's cell-free extract efficiently converts phenylahistin to ΔPLH via a CDO-mediated dehydrogenation step. The enzymatic cascade involves:
Table 3: Biocatalytic Efficiency of S. albulus KO-23
Process Parameter | Value | Impact on ΔPLH Yield |
---|---|---|
Substrate (phenylahistin) | 2.5 mM | Linear increase to 5 mM |
Reaction temperature | 30°C | 30% higher than at 25°C/37°C |
Cofactor (FMN) | 50 µM | Essential for CDO activity |
Cell extract concentration | 15 mg/mL | Optimal activity threshold |
Cell-free protein synthesis (CFPS) systems circumvent cellular viability constraints, enabling precise control over ΔPLH production. Key optimization strategies include:
Table 4: Cell-Free System Optimization Strategies
Parameter | Optimized Condition | Yield Improvement | Source Organism |
---|---|---|---|
Lysis method | Lysozyme/EDTA | 40% higher activity | E. coli BL21 |
Cofactor cocktail | FMN + NAD⁺ + ATP | 3.5× CDO turnover | Streptomyces lividans |
Temperature | 30°C | 25% increase vs. 25°C | Vibrio natriegens |
Substrate loading | 5 mM cyclo(His-Phe) | 98% conversion in 2 h | S. albulus KO-23 |
CDOs exhibit significant substrate promiscuity, accepting non-native cyclodipeptides for dehydrogenation. However, activity varies across microbial taxa:
Table 5: Substrate Promiscuity of Engineered CDOs
CDO Enzyme | Preferred Substrates | Non-Native Substrates Converted | Conversion Efficiency |
---|---|---|---|
AlbAB (S. noursei) | cyclo(Phe-X), cyclo(Tyr-X) | cyclo(Phe-Phe), cyclo(Tyr-Tyr) | 70–90% |
KO-23 CDO | cyclo(His-Phe) | cyclo(Phe-Phe), cyclo(Tyr-Tyr) | 95% (native), 40% (Phe-Phe) |
CDO-Np (N. prasina) | cyclo(Tyr-Phe) | cyclo(Trp-Trp), cyclo(His-Ala) | 20–60% |
Gut_24309 | cyclo(Trp-Arg) | cyclo(Trp-Ala), cyclo(Trp-Val) | 10–30% |
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